molecular formula C17H25N3O2 B2409209 (E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide CAS No. 2411327-76-7

(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide

Cat. No.: B2409209
CAS No.: 2411327-76-7
M. Wt: 303.406
InChI Key: ORJVAMXLZGOTJI-DHZHZOJOSA-N
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Description

(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the preparation of the but-2-enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.

    Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions using dimethylamine.

    Addition of the Phenyl Group: The phenyl group is incorporated through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Dimethylamine, various nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-19(2)12-8-11-16(21)18-13-15(17(22)20(3)4)14-9-6-5-7-10-14/h5-11,15H,12-13H2,1-4H3,(H,18,21)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVAMXLZGOTJI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(C1=CC=CC=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(C1=CC=CC=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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